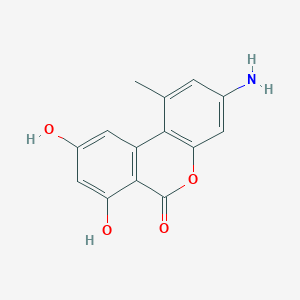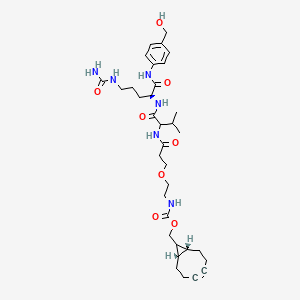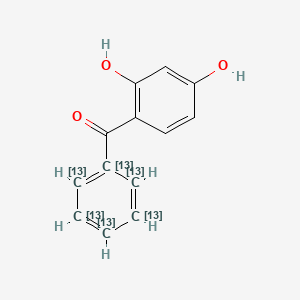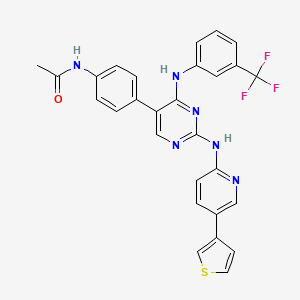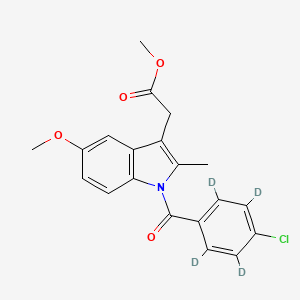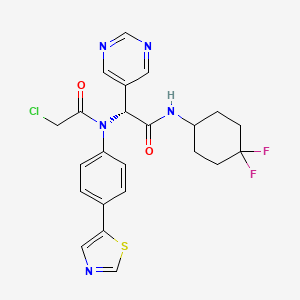
INSCoV-600K(1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of INSCoV-600K(1) involves several steps, starting with the preparation of the core structure followed by the introduction of various functional groups. The synthetic route typically involves:
Formation of the Core Structure: This involves the cyclization of specific precursors under controlled conditions.
Functional Group Introduction: Various functional groups are introduced through reactions such as halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques like recrystallization and chromatography to achieve the desired purity
Análisis De Reacciones Químicas
INSCoV-600K(1) undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups.
Substitution: It undergoes substitution reactions where functional groups are replaced with others.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
INSCoV-600K(1) has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of protease inhibitors.
Biology: It helps in understanding the role of proteases in viral replication and transcription.
Medicine: It has potential therapeutic applications in the treatment of SARS-CoV-2 infections.
Industry: It is used in the development of antiviral drugs and diagnostic tools
Mecanismo De Acción
INSCoV-600K(1) exerts its effects by inhibiting the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus . This protease is essential for the cleavage of polyproteins into functional viral proteins, which are necessary for viral replication and transcription . By inhibiting this protease, INSCoV-600K(1) effectively halts the replication of the virus .
Comparación Con Compuestos Similares
INSCoV-600K(1) is unique due to its high potency and specificity towards the main protease of SARS-CoV-2 . Similar compounds include:
GC376: Another protease inhibitor with similar applications.
Nirmatrelvir: Known for its use in combination with ritonavir for treating COVID-19.
Boceprevir: Initially developed for hepatitis C, it also shows activity against SARS-CoV-2
INSCoV-600K(1) stands out due to its specific design and high efficacy in inhibiting the main protease of SARS-CoV-2 .
Propiedades
Fórmula molecular |
C23H22ClF2N5O2S |
|---|---|
Peso molecular |
506.0 g/mol |
Nombre IUPAC |
(2R)-2-[N-(2-chloroacetyl)-4-(1,3-thiazol-5-yl)anilino]-N-(4,4-difluorocyclohexyl)-2-pyrimidin-5-ylacetamide |
InChI |
InChI=1S/C23H22ClF2N5O2S/c24-9-20(32)31(18-3-1-15(2-4-18)19-12-29-14-34-19)21(16-10-27-13-28-11-16)22(33)30-17-5-7-23(25,26)8-6-17/h1-4,10-14,17,21H,5-9H2,(H,30,33)/t21-/m1/s1 |
Clave InChI |
QRKLAOHAANYNRH-OAQYLSRUSA-N |
SMILES isomérico |
C1CC(CCC1NC(=O)[C@@H](C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F |
SMILES canónico |
C1CC(CCC1NC(=O)C(C2=CN=CN=C2)N(C3=CC=C(C=C3)C4=CN=CS4)C(=O)CCl)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



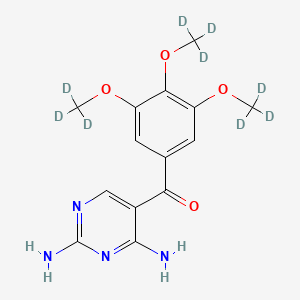

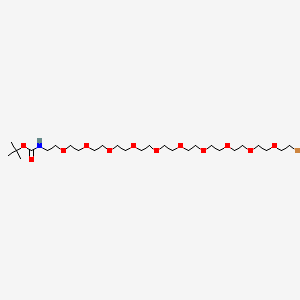
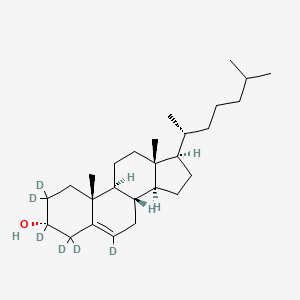
![(3S,5S,8R,9R,10S,13S,14S,17R)-2,2,3,4,4-pentadeuterio-17-ethynyl-13-methyl-1,5,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15143302.png)
![(E)-3-[4-[3-(1-adamantyl)-4-[1-(hydroxyamino)-1-oxopropan-2-yl]oxyphenyl]phenyl]prop-2-enoic acid](/img/structure/B15143303.png)
